Mefuparib
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Overview
Description
Mefuparib, also known as CVL218, is a novel second-generation poly-ADP-ribose polymerase (PARP) inhibitor. It is primarily used in cancer treatment due to its ability to inhibit PARP1 and PARP2 enzymes, which play a crucial role in DNA repair mechanisms. This compound can easily cross the blood-brain barrier, making it a promising candidate for treating brain tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mefuparib involves multiple steps, starting with the preparation of the core benzofuran structure. The key steps include:
Formation of the Benzofuran Core: This involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of Functional Groups: The benzofuran core is then functionalized with various groups, such as fluoro, methylamino, and aminocarbonyl groups, through substitution reactions.
Final Coupling: The final step involves coupling the functionalized benzofuran with a suitable amine to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactions: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the produced compound.
Chemical Reactions Analysis
Types of Reactions
Mefuparib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on the benzofuran core.
Substitution: Substitution reactions are used to introduce or replace functional groups on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various metabolites and derivatives of this compound, which can be analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Scientific Research Applications
Mefuparib has a wide range of scientific research applications, including:
Cancer Treatment: As a PARP inhibitor, this compound is used in the treatment of various cancers, including breast cancer, pancreatic cancer, and prostate cancer. .
Neuro-Oncology: Due to its ability to cross the blood-brain barrier, this compound is being investigated for the treatment of brain tumors and metastases.
DNA Repair Studies: this compound is used in research to study DNA repair mechanisms and the role of PARP enzymes in maintaining genomic stability.
Combination Therapy: This compound is being explored in combination with other therapies, such as chemotherapy and immunotherapy, to enhance treatment efficacy.
Mechanism of Action
Mefuparib exerts its effects by inhibiting the activity of PARP1 and PARP2 enzymes. These enzymes are involved in the repair of single-strand DNA breaks. By inhibiting PARP activity, this compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately causing cell death. This mechanism is particularly effective in cancer cells, which have high rates of DNA damage and rely heavily on PARP-mediated repair pathways .
Comparison with Similar Compounds
Mefuparib is compared with other PARP inhibitors, such as:
- Olaparib
- Rucaparib
- Niraparib
- Talazoparib
Uniqueness
This compound stands out due to its high brain penetration capability, making it a promising candidate for treating brain tumors. Additionally, it has shown potent PARP1/2 inhibition with a favorable safety profile in clinical studies .
Properties
CAS No. |
1392502-82-7 |
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Molecular Formula |
C17H15FN2O2 |
Molecular Weight |
298.31 g/mol |
IUPAC Name |
5-fluoro-2-[4-(methylaminomethyl)phenyl]-1-benzofuran-7-carboxamide |
InChI |
InChI=1S/C17H15FN2O2/c1-20-9-10-2-4-11(5-3-10)15-7-12-6-13(18)8-14(17(19)21)16(12)22-15/h2-8,20H,9H2,1H3,(H2,19,21) |
InChI Key |
ROBJKLPZIPNAMV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=CC3=CC(=CC(=C3O2)C(=O)N)F |
Origin of Product |
United States |
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